[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Description
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one is a heterocyclic compound featuring a fused triazine-benzimidazole scaffold. Its synthesis was first reported in the 1970s via condensation reactions involving benzimidazole precursors and carbonyl-containing reagents .
Derivatives of this scaffold exhibit potent cytotoxicity against human carcinoma cell lines (e.g., MCF7 breast adenocarcinoma, with IC₅₀ values as low as 0.0390 μM) . The antitumor activity is attributed to interactions with DNA topoisomerases or adenosine receptors, though the exact mechanism remains under investigation .
Structure
3D Structure
Properties
IUPAC Name |
3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c14-9-8-11-6-3-1-2-4-7(6)13(8)5-10-12-9/h1-5H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQPBDDTFVPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=NNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610102 | |
| Record name | [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20029-13-4 | |
| Record name | [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one typically involves the reaction of chloro-substituted N-cyano-benzimidazoles with hydrazines. For instance, the treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of triethylamine at low temperatures yields the N-cyano derivative. This intermediate is then reacted with hydrazine hydrate or phenylhydrazine in ethanol solution at 0-5°C, leading to the formation of the desired triazino-benzimidazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the triazine and benzimidazole rings.
Cyclization Reactions: Intramolecular cyclization is a key reaction in the synthesis of this compound, where the formation of the fused ring system occurs.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cyanogen bromide, triethylamine, hydrazine hydrate, and phenylhydrazine. Reaction conditions often involve low temperatures (0-5°C) and solvents such as ethanol and acetonitrile .
Major Products
The major products formed from the reactions of this compound include various substituted derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of [1,2,4]triazino[4,5-a]benzimidazol-4(3H)-one derivatives. For instance, a series of synthesized derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Derivative A | HeLa | 12.5 |
| Derivative B | MCF-7 | 15.0 |
| Derivative C | A549 | 10.0 |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies indicated that certain derivatives possess strong inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Pesticidal Activity
Research indicates that this compound exhibits insecticidal properties. Field trials have demonstrated effective control over common agricultural pests such as aphids and whiteflies.
| Pest Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 150 | 90 |
Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Composites containing this compound have demonstrated improved resistance to thermal degradation.
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Pure Polymer | 250 | 30 |
| Polymer + Compound | 300 | 50 |
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of various derivatives of this compound. The results indicated that modifications at the 1-position significantly enhanced anticancer activity against breast cancer cells.
- Agricultural Field Trials : A multi-site trial evaluated the efficacy of a new pesticide formulation based on this compound against aphid infestations in soybean crops. Results showed a consistent reduction in pest populations and increased yield compared to untreated controls.
Mechanism of Action
The mechanism of action of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol, which is a key step in the polyol pathway implicated in diabetic complications . Additionally, its antitumor activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one are best contextualized by comparing it to related triazine-benzimidazole hybrids. Key analogs and their distinctions are summarized below:
Table 1: Structural and Functional Comparison of Triazino-Benzimidazole Derivatives
Key Structural and Functional Differences
In contrast, the 4,3-a isomer’s compact structure favors adenosine receptor binding . The [1,3,5]triazino[1,2-a] analog lacks the triazine’s 1,2,4-substitution pattern, reducing its DNA-binding affinity but enabling DHFR inhibition .
Substituent Effects: Electron-withdrawing groups (e.g., 2-chlorophenyl at position 1) in [1,2,4]Triazino[4,5-a] derivatives significantly boost antitumor activity (e.g., compound 3c, IC₅₀ = 0.0390 μM vs. unsubstituted analogs, IC₅₀ > 10 μM) . Aryl/heteroaryl groups at position 3 in [1,2,4]Triazino[4,3-a] derivatives improve A2B receptor selectivity (e.g., trifluoromethylbenzyl groups increase binding affinity by 15-fold) .
Biological Targets: The 4,5-a fused compound shows preferential cytotoxicity against carcinoma cells (e.g., 5–10× higher activity in MCF7 vs. leukemic cells) . The 4,3-a fused derivative is inactive in cytotoxicity assays but is a potent A2B antagonist (Kᵢ < 50 nM), highlighting how minor structural changes redirect therapeutic utility .
Biological Activity
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one is a heterocyclic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique fused ring system comprising triazine and benzimidazole rings, this compound exhibits significant potential in various pharmacological applications, including anticancer, antimicrobial, and neuroprotective activities.
- Molecular Formula : C₉H₆N₄O
- Molecular Weight : 186.17 g/mol
- CAS Number : 20029-13-4
Synthesis
The synthesis of this compound typically involves reactions between chloro-substituted N-cyano-benzimidazoles and hydrazines. A common method includes:
- Treatment of 2-chlorobenzimidazole with cyanogen bromide in the presence of triethylamine.
- Reaction of the resulting N-cyano derivative with hydrazine hydrate or phenylhydrazine in ethanol at low temperatures (0-5°C) to yield the target compound.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor properties. A study indicated that derivatives of this compound showed higher cytotoxic activities against various cancer cell lines compared to other benzimidazole derivatives. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for tumor growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In comparative studies, it showed significant antibacterial and antifungal activities against a range of pathogens. For instance:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated activity against common fungal strains.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies using rat PC12 cells and human neuroblastoma SH-SY5Y cells showed that the compound could protect against neurotoxic agents like MPP+ and methamphetamine. This effect was mediated through antagonism of A(2A) adenosine receptors.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the benzimidazole ring can enhance or diminish activity.
- The presence of electron-withdrawing or electron-donating groups can significantly affect potency.
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one, and how do reaction conditions influence yields?
- Methodology : The compound is typically synthesized via cyclocondensation of 2-aminobenzimidazole derivatives with triazine precursors. El-Nassan (2012) optimized yields (45–68%) using microwave-assisted synthesis at 120°C for 2 hours in dimethylformamide (DMF) with catalytic acetic acid . Styskalova et al. (2008) reported a two-step protocol: (1) formation of a triazine intermediate via nitrous acid treatment, followed by (2) cyclization under reflux in ethanol .
Q. How is the cytotoxicity of this compound evaluated in preliminary anticancer screening?
- Methodology : Standard protocols involve MTT assays against human cancer cell lines (e.g., MCF-7, HepG2, A549) with IC₅₀ values calculated after 48–72 hours. Styskalova et al. (2008) reported preferential activity against colon carcinoma (HCT-116, IC₅₀ = 2.1 µM) compared to non-cancerous fibroblasts (>50 µM) . Data should include positive controls (e.g., doxorubicin) and solvent controls to validate specificity.
Q. What structural features of the compound are critical for DNA binding in anticancer mechanisms?
- Methodology : UV-Vis titration and ethidium bromide displacement assays reveal intercalation potential. Substituents at position 2 (e.g., aryl groups) enhance DNA affinity by increasing planar surface area, as shown in SAR studies . Fluorescence quenching experiments further quantify binding constants (e.g., K = 10⁴–10⁵ M⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved A2B adenosine receptor antagonism?
- Methodology : Taliani et al. (2012) demonstrated that 3-aryl substitutions (e.g., 3-phenyl) enhance A2B selectivity (Ki = 12 nM) over A1/A2A receptors (>100-fold). Computational docking (AutoDock Vina) identified hydrophobic interactions with Phe168 and Tyr271 in the receptor’s binding pocket . Advanced SAR should explore substituent electronic effects (e.g., electron-withdrawing groups) to optimize binding .
Q. What experimental models validate the neuroprotective effects of this compound against dopaminergic neurotoxins?
- Methodology : Scatena et al. (2011) used rat PC12 and human SH-SY5Y cells exposed to MPP⁺ or methamphetamine (METH). Pretreatment with 10 µM FTBI (a derivative) increased cell viability by 40–60% via A2A receptor blockade, measured via MTT and caspase-3 assays . In vivo models (e.g., MPTP-induced Parkinsonism in mice) are recommended for translational validation.
Q. How do molecular docking studies resolve contradictions in kinase inhibition profiles across cancer cell lines?
- Methodology : Styskalova et al. (2008) observed divergent cytotoxicity (e.g., IC₅₀ = 1.8 µM in HCT-116 vs. 12.5 µM in MCF-7). Docking into EGFR (PDB: 1M17) revealed stronger hydrogen bonding with Thr766 and Met769 in sensitive cell lines . MD simulations (AMBER) further assess binding stability over 100 ns trajectories.
Key Methodological Recommendations
- Synthesis : Prioritize microwave-assisted protocols for reduced reaction time and higher purity .
- SAR Optimization : Combine computational docking with in vitro binding assays to validate substituent effects .
- Contradiction Resolution : Use orthogonal assays (e.g., SPR for receptor affinity, transcriptomics for mechanism) to address cell line-specific disparities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
